5-Phenylcytidine

Antiviral Research Virology Nucleoside Analog Screening

5-Phenylcytidine is a 5-modified cytidine analog with a ΔLogP of +1.4 vs unmodified cytidine. Uniquely suited as a negative control in antiviral screening due to documented lack of antiviral efficacy. Also serves as a benchmark for membrane permeability studies and SAR of DNMT inhibition. Purchase for validated assay specificity.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
Cat. No. B12853102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylcytidine
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)/t10-,11-,12-,14-/m1/s1
InChIKeyNXZDBARVIPFCNZ-HKUMRIAESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylcytidine Procurement Guide: Key Properties & Research-Grade Specifications for Nucleoside Analog Sourcing


5-Phenylcytidine (CAS: 83866-19-7) is a synthetic pyrimidine nucleoside analog featuring a phenyl group substitution at the 5-position of the cytidine base . This 5-modified nucleoside derivative exhibits a molecular weight of 319.31 g/mol, a molecular formula of C15H17N3O5, and a calculated LogP value of -0.7, indicating moderate hydrophilicity . As a cytidine analog, it has been implicated in mechanisms involving the inhibition of DNA methyltransferases, similar to the comparator compound Zebularine, and is under investigation for potential anti-metabolic and anti-tumor activities . However, it is crucial for procurement specialists and researchers to note that its specific biological profile is distinct from other cytidine analogs, and early studies have reported a lack of antiviral efficacy against several viruses, a finding that contrasts with some vendor claims and underscores the need for application-specific validation [1].

Why Generic Substitution Fails: Unique Structural and Functional Differentiation of 5-Phenylcytidine


The procurement of nucleoside analogs cannot rely on generic interchangeability due to profound differences in their biological activity and physicochemical properties stemming from even minor structural modifications. For instance, while both 5-Phenylcytidine and Zebularine are classified as cytidine analogs with potential DNA methyltransferase inhibitory activity , their chemical structures differ significantly, which can drastically alter their cellular uptake, metabolic stability, and target specificity. Furthermore, comparative studies highlight that simple 5-position modifications, such as the phenyl group in 5-Phenylcytidine, can ablate antiviral activity that is otherwise observed in related compounds, as evidenced by the lack of in vitro and in vivo efficacy against several viruses [1]. Therefore, substituting 5-Phenylcytidine with a seemingly similar analog like Zebularine, 5-Azacytidine, or 5-Methylcytidine would introduce uncontrolled variables, compromising experimental reproducibility and invalidating data interpretation in applications ranging from epigenetics to antiviral screening. This evidence guide provides the quantitative and comparative data necessary to understand these critical differentiations.

Quantitative Comparative Evidence: 5-Phenylcytidine vs. Structural and Functional Analogs


Antiviral Activity Profiling: Lack of Broad-Spectrum Efficacy of 5-Phenylcytidine vs. Comparators

A direct comparative study by Buděšínský et al. (1982) demonstrated that 5-Phenylcytidine, along with 5-(4-nitrophenyl)cytidine and 5-(2-chlorophenyl)-2-thiocytidine, exhibited no in vitro inhibitory effect against influenza virus AWS, NDV, vaccinia, herpes simplex virus type 1 (HSV-1), or WEE, nor any in vivo effect on mice infected with HSV-2 [1]. This lack of activity is a critical differentiator from many other nucleoside analogs and even from vendor descriptions that may inaccurately ascribe broad antiviral properties to the compound. For procurement purposes, this evidence establishes 5-Phenylcytidine as a negative control candidate or a specific tool for non-antiviral applications, rather than a general-purpose antiviral agent.

Antiviral Research Virology Nucleoside Analog Screening

Antiviral Activity of 5-Phenylcytidine: In Vitro Efficacy Against Influenza A and HSV-1

Contrary to the findings of Buděšínský et al. (1982), vendor datasheets from Biosynth and CymitQuimica report that 5-Phenylcytidine is capable of inhibiting influenza A virus in vitro at concentrations below 1 μM and has been shown to inhibit herpes simplex virus type 1 (HSV-1) in cell culture . The exact experimental conditions (e.g., cell line, viral strain, assay endpoint) for these claims are not specified in the available vendor documentation, representing a significant gap for rigorous scientific evaluation. This discrepancy highlights the importance of verifying vendor-reported activity with primary literature and conducting independent validation. While the 1982 study found no antiviral effect, the vendor claims suggest potential strain-specific or assay-dependent activity that may warrant further investigation.

Antiviral Research Influenza Herpes Simplex Virus

Physicochemical Property Comparison: 5-Phenylcytidine vs. Unmodified Cytidine

The addition of a phenyl group at the 5-position of cytidine results in significant changes to key physicochemical parameters compared to the unmodified nucleoside, cytidine (CAS: 65-46-3). 5-Phenylcytidine has a molecular weight of 319.31 g/mol, a LogP value of -0.7, and 4 hydrogen bond donors, while cytidine has a molecular weight of 243.22 g/mol, a LogP value of -2.1, and 5 hydrogen bond donors [1]. The increased molecular weight and more favorable (less negative) LogP of 5-Phenylcytidine suggest enhanced passive membrane permeability, a critical factor for cellular uptake and bioavailability in cell-based assays . This class-level inference indicates that 5-Phenylcytidine is likely to exhibit different cellular penetration and distribution profiles compared to cytidine, which is essential for designing experiments involving intracellular targets.

Medicinal Chemistry Nucleoside Chemistry Physicochemical Profiling

Comparative Solubility and Formulation Considerations: 5-Phenylcytidine vs. 5-Methylcytidine

5-Phenylcytidine is characterized by its solid physical state at room temperature and is soluble in DMSO and other organic solvents, with a reported LogP of -0.7 . In contrast, 5-Methylcytidine (CAS: 2140-61-6) is a more polar molecule with a LogP value of approximately -2.0 [1]. This difference in lipophilicity translates into distinct solubility profiles, where 5-Phenylcytidine will have greater solubility in non-polar solvents and organic/aqueous mixtures compared to 5-Methylcytidine. For instance, vendor-recommended formulations for 5-Phenylcytidine often include DMSO:Tween 80:Saline mixtures to enhance aqueous solubility , whereas 5-Methylcytidine may require different solubilization strategies. This class-level inference highlights that the choice of solvent system for in vitro assays must be tailored to the specific analog to avoid precipitation and ensure accurate dosing.

Pre-formulation Studies Drug Discovery Assay Development

Targeted Applications for 5-Phenylcytidine Based on Evidence-Backed Differentiation


Negative Control or Specificity Probe in Antiviral Screening Assays

Based on the direct comparative evidence from Buděšínský et al. (1982) showing no antiviral activity against a panel of viruses [1], 5-Phenylcytidine is uniquely suited as a negative control compound in high-throughput antiviral screening campaigns. Its structural similarity to active nucleoside analogs, combined with its demonstrated lack of efficacy, allows researchers to rule out non-specific effects and validate assay specificity. This application is particularly valuable for programs screening novel antiviral agents against influenza, herpes, and other viruses, where a true negative control with analogous chemical properties is required to minimize false-positive hits.

Epigenetic Research Tool for DNA Methyltransferase Studies

While direct comparative inhibition data for 5-Phenylcytidine against DNA methyltransferases (DNMTs) is lacking in primary literature, its classification as a cytidine analog with a reported mechanism similar to Zebularine positions it as a candidate for exploring structure-activity relationships (SAR) in epigenetic modulation. Researchers investigating the impact of 5-position modifications on DNMT inhibition can utilize 5-Phenylcytidine in side-by-side comparisons with established inhibitors like 5-Azacytidine and Zebularine. This approach allows for the deconvolution of how phenyl substitution alters binding affinity, cellular uptake, and subsequent DNA hypomethylation, contributing to the rational design of more potent and selective epigenetic therapeutics.

Physicochemical Property Benchmarking in Medicinal Chemistry

The well-characterized increase in lipophilicity (ΔLogP = +1.4) compared to unmodified cytidine makes 5-Phenylcytidine an ideal benchmark compound for medicinal chemistry campaigns aimed at improving the passive permeability of nucleoside-based drug candidates. It can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies to calibrate the relationship between 5-position aryl substitution and cellular uptake. This application is directly supported by its known LogP value of -0.7 and molecular weight of 319.31 g/mol, providing a quantitative baseline for evaluating new chemical entities.

RNA Structure-Function Probe for Enhanced Stacking Interactions

As indicated by its classification as a 5-modified pyrimidine nucleoside with enhanced base-stacking potential [2], 5-Phenylcytidine can serve as a biophysical probe in RNA structure-function studies. The phenyl moiety is expected to increase the stability of RNA duplexes and other secondary structures through enhanced π-π stacking interactions. Researchers can incorporate this analog into synthetic oligonucleotides to probe the contribution of aromatic stacking to RNA folding, ribozyme catalysis, or RNA-protein recognition events. This application leverages the unique physicochemical property of the phenyl group, which is not present in common analogs like 5-Methylcytidine, providing a distinct tool for nucleic acid biophysics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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